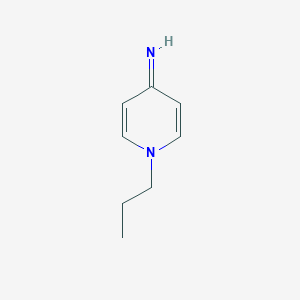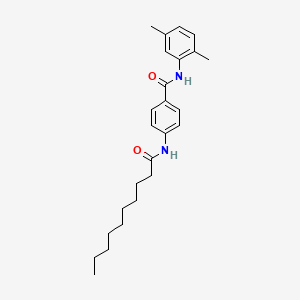![molecular formula C20H12ClN3O4 B11551381 2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol](/img/structure/B11551381.png)
2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol is a complex organic compound that features a benzoxazole ring fused with a chlorophenyl group and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol typically involves a multi-step process:
Formation of the Benzoxazole Ring: This can be achieved by reacting 4-chloroaniline with salicylic acid under acidic conditions to form 2-(4-chlorophenyl)-1,3-benzoxazole.
Imination Reaction: The benzoxazole derivative is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the imine linkage.
Final Product Formation: The resulting compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenol group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, it may exhibit antimicrobial properties.
Fluorescent Probes: The benzoxazole ring can be modified to create fluorescent probes for biological imaging.
Industry
Dye Manufacturing: The compound’s chromophoric properties make it useful in the production of dyes and pigments.
Polymer Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The compound’s mechanism of action in biological systems is likely related to its ability to interact with cellular proteins and enzymes. The nitrophenol group can participate in redox reactions, while the benzoxazole ring can intercalate with DNA or interact with protein active sites, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-benzoxazole: Lacks the nitrophenol group, making it less reactive in redox reactions.
4-Nitrophenol: Lacks the benzoxazole ring, reducing its potential for complex formation and biological activity.
2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol: Similar structure but with a different substitution pattern on the benzoxazole ring.
Uniqueness
2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12ClN3O4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H12ClN3O4/c21-14-3-1-12(2-4-14)20-23-17-7-5-15(10-19(17)28-20)22-11-13-9-16(24(26)27)6-8-18(13)25/h1-11,25H |
InChI Key |
FEIXMGVYPKCWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl N-(4-{[(nonyloxy)carbonyl]amino}butyl)carbamate](/img/structure/B11551303.png)
![butyl 4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B11551316.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11551322.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11551330.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11551333.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(Z)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11551339.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551345.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11551350.png)
![2-(3,5-dichlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11551354.png)
![N-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-nitrobenzamide](/img/structure/B11551358.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11551371.png)

![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B11551384.png)
